JSH-23
Overview
Description
JSH-23 is a novel antioxidant compound known for its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound has shown promise in various scientific research applications, particularly in the fields of pharmacology and biochemistry .
Mechanism of Action
Target of Action
JSH-23, also known as 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, primarily targets NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound inhibits the transcriptional activity of NF-κB . It operates by suppressing the nuclear translocation of the NF-κB p65 subunit, without affecting the degradation of IκBα .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the RANKL-induced osteoclastogenesis, bone resorption, and the expression of specific genes via inhibition of the NF-κB signaling pathway . It also suppresses RANKL-induced ROS generation via the TRAF6/Rac1/NOX1 pathway and enhances the expression of Nrf2/HO-1 .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may be administered in this solvent for in vivo studies. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It dose-dependently inhibits NF-κB’s transcriptional activity in lipopolysaccharide (LPS)-stimulated macrophages . It also significantly reduces the DNA-binding activity of NF-κB induced by LPS . Furthermore, this compound has been found to inhibit the expression of pro-inflammatory transcripts and enzymes, including IL-6, IL-1β, COX-2, and TNF-α .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, this compound has been shown to inhibit NF-κB’s transcriptional activity in a dose-dependent manner . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
JSH-23, chemically known as 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine, can be synthesized through a series of organic reactions. The synthesis typically involves the reaction of 4-methyl-1,2-phenylenediamine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
JSH-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that interact with cellular components.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of reactive oxygen species (ROS) scavengers, while reduction can yield more stable derivatives .
Scientific Research Applications
JSH-23 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that prevents IκBα phosphorylation.
IMD-0354: Inhibits IκB kinase, thereby blocking NF-κB activation.
Cryptotanshinone: A natural compound that inhibits NF-κB signaling through multiple pathways.
Uniqueness of JSH-23
This compound is unique in its ability to inhibit NF-κB nuclear translocation without affecting IκBα degradation. This selective inhibition makes it a valuable tool for studying NF-κB signaling and its role in various biological processes. Additionally, its antioxidant properties and ability to enhance Nrf2/HO-1 expression further distinguish it from other similar compounds .
Properties
IUPAC Name |
4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFNPBSZFWXMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587909 | |
Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749886-87-1 | |
Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749886-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.